molecular formula C24H23N3O3S2 B2658052 N-(2-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795441-25-6

N-(2-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2658052
CAS RN: 1795441-25-6
M. Wt: 465.59
InChI Key: VCEGTSPXFITJLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of a compound involves understanding its atomic arrangement and bonding. Unfortunately, specific details about the molecular structure of this compound are not available in the current data .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available data. Chemical reactions can be influenced by various factors such as temperature, pressure, and the presence of other substances .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its state, color, solubility, melting point, boiling point, etc. Unfortunately, specific details about the physical and chemical properties of this compound are not available in the current data .

Scientific Research Applications

Antimicrobial Activities

Compounds structurally related to N-(2-ethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been synthesized and tested for their antimicrobial properties. These include derivatives of thiazoles, pyrimidines, and thienopyrimidines, showing significant in vitro antimicrobial activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial infections (Wardkhan et al., 2008), (Kerru et al., 2019).

Antitumor Activity

Research on thieno[3,2-d]pyrimidine derivatives has revealed their potential as antitumor agents. Various synthesized compounds have shown potent anticancer activity against different human cancer cell lines, suggesting their applicability in cancer therapy (Hafez & El-Gazzar, 2017).

Anti-inflammatory and Analgesic Activities

Studies have also explored the anti-inflammatory and analgesic potential of related compounds. Synthesized pyrimidine derivatives have demonstrated activities equivalent to acetylsalicylic acid, highlighting their potential use in treating inflammatory and pain-related conditions (Cannito et al., 1990).

Dual Inhibitory Actions

Some derivatives have been designed to target both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), acting as dual inhibitors. This dual action suggests their potential use as antitumor agents, offering a novel approach to cancer treatment by targeting two critical enzymes in the folate pathway (Gangjee et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances or systems. Unfortunately, specific details about the mechanism of action of this compound are not available in the current data .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, specific details about the safety and hazards of this compound are not available in the current data .

Future Directions

The future directions of research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research is needed to provide a detailed analysis .

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-2-30-20-11-7-6-10-18(20)25-21(28)16-32-24-26-19-13-15-31-22(19)23(29)27(24)14-12-17-8-4-3-5-9-17/h3-11,13,15H,2,12,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEGTSPXFITJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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